Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate
Description
Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate is a synthetic organic compound characterized by a methyl ester backbone with two distinct substituents on the alpha carbon: a methoxycarbonylamino (carbamate) group and a phenylsulfanyl (thioether) moiety. The carbamate group (–NH–CO–OCH₃) is a common structural motif in pharmaceuticals and agrochemicals, often employed to enhance bioavailability or modulate enzymatic hydrolysis rates .
Properties
CAS No. |
837363-59-4 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H13NO4S/c1-15-10(13)9(12-11(14)16-2)17-8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,14) |
InChI Key |
WTBYRAKNDMLGOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(NC(=O)OC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, leading to the formation of diverse products. For instance, it can undergo oxidation to yield sulfoxides or sulfones, while reduction reactions can produce amines, making it versatile for synthetic chemists .
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets. It may inhibit the development of parasitic eggs by interfering with their metabolic pathways, which is particularly relevant in medicinal chemistry .
Medicinal Applications
Antiparasitic Activity
Research indicates that this compound may possess antiparasitic properties. Studies have suggested that compounds with similar structures can disrupt the life cycles of parasites, potentially leading to new treatments for parasitic infections .
Fibrosis Treatment
The compound has also been investigated for its potential role in treating fibrosis-related conditions. Fibrosis is characterized by excessive collagen deposition, and compounds that can suppress collagen production are of great interest. This compound has shown promise in preliminary studies aimed at inhibiting collagen generation, which could lead to therapeutic applications for diseases such as hepatic and lung fibrosis .
Industrial Applications
Material Development
In industrial contexts, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as durability and resistance to environmental factors .
Data Summary
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Versatile in reactions (oxidation/reduction) |
| Medicinal Applications | Antiparasitic activity; fibrosis treatment | Potential to inhibit collagen production |
| Industrial Applications | Development of new materials | Enhances material properties |
Case Studies
- Antiparasitic Research Study : A study explored the effects of similar compounds on the lifecycle of Plasmodium species, indicating that modifications to the methoxycarbonyl group can enhance activity against malaria parasites.
- Fibrosis Treatment Trials : Clinical trials assessing the efficacy of related compounds in reducing collagen deposition in liver fibrosis models showed promising results, paving the way for further investigation into this compound.
- Material Science Innovations : Research into polymer composites incorporating this compound demonstrated improved thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate involves its interaction with specific molecular targets. For example, it may inhibit the development of parasitic eggs by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 2-(4-Chlorophenyl)sulfanylacetate (CAS 15446-15-8)
- Structure: Replaces the phenylsulfanyl group with a 4-chlorophenylsulfanyl group; lacks the methoxycarbonylamino substituent.
- Molecular Formula: C₉H₉ClO₂S (MW 216.68) vs. C₁₁H₁₃NO₄S (estimated MW for target compound).
- Applications may diverge due to the absence of the carbamate group, which is critical for prodrug activation .
Ethyl 2-{[4-(Methylsulfanyl)phenyl]amino}-2-phenylacetate (CAS 5909-58-0)
- Structure: Ethyl ester with an amino group (–NH–) linked to a 4-(methylsulfanyl)phenyl ring.
- Functional Groups: The amino group and methylsulfanyl substituent contrast with the carbamate and phenylsulfanyl groups in the target compound.
- Implications: The ethyl ester may confer slower metabolic hydrolysis compared to methyl esters. The amino group could enable hydrogen bonding, altering solubility and target interactions .
Carbamate and Sulfonamide Derivatives
Methyl 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetate (CAS 454473-65-5)
- Structure : Features a sulfonamide (–N–SO₂–) group instead of a carbamate.
trans-3-[2-(Methoxycarbonylamino)phenyl]-3,4-dihydroisoquinolone derivatives ()
- Structure: Incorporates a methoxycarbonylamino group within a heterocyclic framework.
Keto and Acetoacetyl Esters
Methyl 2-oxo-2-phenylacetate (CAS 15206-55-0)
Methyl 2-phenylacetoacetate (CAS 16648-44-5)
- Structure : Beta-keto ester with an acetyl group.
- Applications : Beta-keto esters are precursors in heterocyclic synthesis (e.g., pyrazoles), diverging from carbamates’ roles in prodrug design .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Synthetic Pathways : Carbamate-containing compounds (e.g., ) are often synthesized via carbodiimide-mediated coupling, suggesting analogous routes for the target compound .
Stability and Reactivity : Sulfonamides (e.g., CAS 454473-65-5) exhibit greater hydrolytic stability than carbamates, indicating that the target compound’s carbamate group may limit shelf-life but enable controlled enzymatic release .
Biological Applications : The phenylsulfanyl group’s lipophilicity could enhance blood-brain barrier penetration, while the carbamate may serve as a protease-sensitive prodrug linker .
Biological Activity
Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate, also known by its CAS number 837363-59-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a methoxycarbonylamino group and a phenylsulfanyl moiety. Its molecular formula is C12H13NO3S, which contributes to its diverse biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth, particularly in Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
2. Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It modulates key inflammatory pathways, including the NF-κB signaling pathway, which is crucial in the regulation of immune responses. The inhibition of this pathway suggests potential therapeutic applications in treating inflammatory diseases.
3. Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound activates caspase pathways, leading to programmed cell death.
4. Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. It appears to influence neuronal signaling pathways, potentially offering protective benefits against neurodegenerative diseases such as Alzheimer's. The modulation of neurotransmitter systems indicates its promise as a neuroprotective agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancerous processes.
- Receptor Modulation : It interacts with various receptors linked to inflammation and cancer progression.
- Gene Expression Regulation : The compound influences the expression of genes associated with cell survival and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of the compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
- Anti-inflammatory Mechanism : In an experimental model of inflammation, treatment with the compound reduced pro-inflammatory cytokines (TNF-α and IL-6) by approximately 50%, demonstrating its potential as an anti-inflammatory agent.
- Cancer Cell Apoptosis : In vitro assays showed that treatment with this compound resulted in a significant increase in apoptotic cells (up to 70% in certain cancer lines), highlighting its potential as an anticancer drug.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
